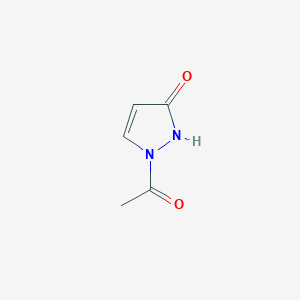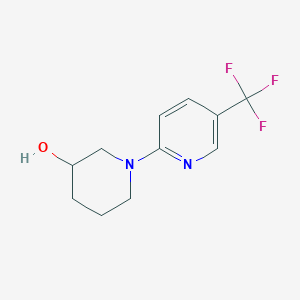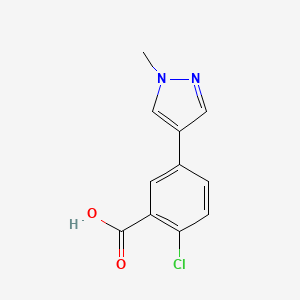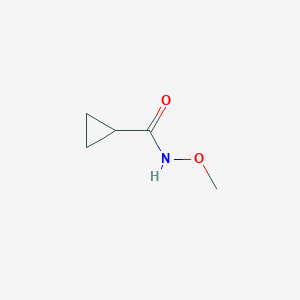
1-乙酰-1,2-二氢-3H-吡唑-3-酮
描述
“1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” is an organic compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.11300 .
Synthesis Analysis
The synthesis of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” can be achieved through several steps :Molecular Structure Analysis
The molecular structure of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” consists of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound exists predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6 .Chemical Reactions Analysis
The compound exhibits prototropic tautomerism, a phenomenon where it can exist in two or more tautomeric forms that are in rapid equilibrium . This tautomerism is influenced by the solvent used .科学研究应用
合成和表征
无溶剂合成:使用无溶剂微波辐射过程合成了1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物。该方法提供了超过75%的产率,并通过光谱数据分析进行表征 (Thirunarayanan & Sekar, 2016)。
迈克尔加成:该化合物用于与乙烯基和乙炔基羰基化合物进行迈克尔加成,形成各种杂环化合物,如咔唑和吡咯 (Kawasaki et al., 1999)。
催化合成:通过使用SiO2-H2SO4等催化剂,通过环化共乙酰化合成了N-乙酰吡唑,包括1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物 (Thirunarayanan & Sekar, 2014)。
生物活性
杀菌和杀虫活性:某些1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物的衍生物显示出显著的杀菌和杀虫活性。这包括在农业化学中的潜在用途 (Zhao et al., 2008)。
抗癌活性:一些衍生物显示出对癌细胞系的有希望的体外细胞毒活性。这表明在肿瘤学中有潜在的治疗应用 (Ratković等,2016)。
酶抑制:对1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物的衍生物进行了对单胺氧化酶等酶的抑制活性研究。这表明在治疗与酶失调相关的疾病中有潜在应用 (Chimenti et al., 2004)。
化学性质和反应
互变异构研究:进行了对N-取代吡唑酮,包括1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物的互变异构性的研究。这些研究对于理解化合物的化学行为和稳定性至关重要 (Arbačiauskienė等,2018)。
与乙酸酐的反应:1,2-二芳基肼与乙酸酐的反应性,形成1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物,展示了该化合物在合成化学中的多功能性 (Chiste et al., 1991)。
潜在应用
农业化学:鉴于其杀菌和杀虫性能,1-乙酰-1,2-二氢-3H-吡唑-3-酮衍生物在开发新的农业化学品中具有应用 (Ega & Siddoju, 2017)。
药物开发:其衍生物的酶抑制和抗癌特性使1-乙酰-1,2-二氢-3H-吡唑-3-酮成为药物开发的候选物 (Dhaduk & Joshi, 2022)。
未来方向
Pyrazole derivatives, including “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new drugs using pyrazole has become important due to its broad range of chemical and biological properties . Therefore, future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
作用机制
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific targets . These effects can lead to various downstream effects, including changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Pyrazole derivatives are known to induce a variety of biological responses, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis depending on the cellular context. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it can influence gene expression by acting as a transcriptional regulator, either directly or indirectly through its interactions with other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one in animal models are dose-dependent. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further processed or excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites . These factors can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is critical for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The presence of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one in these compartments can influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-acetyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRLKNRVJVHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)



![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)


![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)



